(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone
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Description
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C15H17BrN4O3S and its molecular weight is 413.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole rings are found in many biologically active molecules, including histidine, purine, and histamine . Therefore, the targets of imidazole-containing compounds can vary widely depending on the specific compound and its other functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary based on their specific chemical structure. Imidazole itself is highly soluble in water and other polar solvents , which could influence the absorption and distribution of imidazole-containing compounds.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole-containing compounds. For example, the imidazole ring has both acidic and basic properties , which could influence its interaction with targets in different pH environments.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S/c16-13-5-2-1-4-12(13)15(21)19-6-3-7-20(9-8-19)24(22,23)14-10-17-11-18-14/h1-2,4-5,10-11H,3,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIOKHDYOUIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.